Divergent Enzyme Inhibition Profile: LSD1 vs. MAO-A Selectivity
1-(3-Methylisothiazol-5-yl)ethanone exhibits a highly selective inhibition profile against human lysine-specific demethylase 1A (LSD1) compared to monoamine oxidase A (MAO-A). In a fluorescence-based enzymatic assay, the compound inhibited recombinant human LSD1 with an IC50 of 356 nM [1]. In stark contrast, its inhibitory activity against human MAO-A was minimal, with a reported IC50 > 100,000 nM [1]. This represents a >280-fold selectivity index for LSD1 over MAO-A, a critical advantage for minimizing off-target effects in epigenetic research contexts.
| Evidence Dimension | Enzyme Inhibition Selectivity (IC50 Ratio) |
|---|---|
| Target Compound Data | LSD1 IC50 = 356 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | LSD1 IC50 (same assay) |
| Quantified Difference | >280-fold selectivity for LSD1 over MAO-A |
| Conditions | Human recombinant LSD1, Amplex Red-based fluorescence assay; Human MAO-A, luciferin-based assay |
Why This Matters
This quantified selectivity is essential for researchers requiring specific LSD1 modulation without confounding MAO-A inhibition, a common off-target liability for many small molecule inhibitors.
- [1] BindingDB. CHEMBL3402053 (BDBM50067551): IC50 values for inhibition of human LSD1 and MAO-A. View Source
